3-(Methoxymethyl)pyridine
Overview
Description
3-(Methoxymethyl)pyridine is an organic compound with the chemical formula C7H9NO . It is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular weight of 3-(Methoxymethyl)pyridine is 123.15 . The SMILES string representation is COc1cccnc1 .Physical And Chemical Properties Analysis
3-(Methoxymethyl)pyridine is a colorless to light yellow liquid . It has a molecular weight of 123.15 and a refractive index of n20/D 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .Scientific Research Applications
Field
The specific scientific field is Chemistry , particularly in the preparation of pyridine derivatives .
Application Summary
“3-(Methoxymethyl)pyridine” can be used in the preparation of pyridine derivatives. Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
Methods of Application
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions . The high surface area, simple preparation, and modification are among their major advantages .
Results or Outcomes
Recently, the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Application in Medicinal Research
Field
The specific scientific field is Medicinal Research .
Application Summary
Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, anti-glycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
Methods of Application
These derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .
Results or Outcomes
Pyridine derivatives are an excellent class of organic compounds for designing novel and effective antiviral agents .
Application as a Catalyst
Field
The specific scientific field is Chemical Synthesis .
Application Summary
“3-(Methoxymethyl)pyridine” can be used as a catalyst to hasten the addition of certain 1,2-acyclic diones to activated acetylenic esters .
Methods of Application
The compound is used as a catalyst in the reaction, which can speed up the process .
Results or Outcomes
The use of “3-(Methoxymethyl)pyridine” as a catalyst makes the reaction more efficient .
Application in Agrochemicals
Field
The specific scientific field is Agrochemicals .
Application Summary
“3-(Methoxymethyl)pyridine” is a useful precursor to agrochemicals, such as chlorpyrifos .
Methods of Application
Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-picoline by way of cyanopyridine. This conversion involves the ammoxidation of 3-methylpyridine .
Results or Outcomes
The production of chlorpyrifos, an agrochemical, is made possible through the use of “3-(Methoxymethyl)pyridine” as a precursor .
Application as a Flavoring Agent
Field
The specific scientific field is Food Chemistry .
Application Summary
“3-(Methoxymethyl)pyridine” can be used as a flavoring agent .
Methods of Application
The compound is added to food products to enhance their flavor .
Results or Outcomes
The use of “3-(Methoxymethyl)pyridine” as a flavoring agent can improve the taste of food products .
Application in Polymer Manufacturing
Field
The specific scientific field is Polymer Chemistry .
Application Summary
Pyridine compounds, including “3-(Methoxymethyl)pyridine”, are used in the manufacture of polymers .
Methods of Application
These compounds are used as chemical intermediates in the synthesis of polymers .
Results or Outcomes
Polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function .
properties
IUPAC Name |
3-(methoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320706 | |
Record name | 3-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyridine | |
CAS RN |
58418-62-5 | |
Record name | NSC363756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.